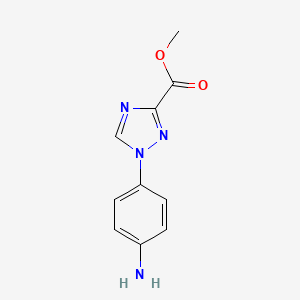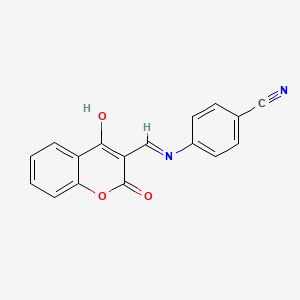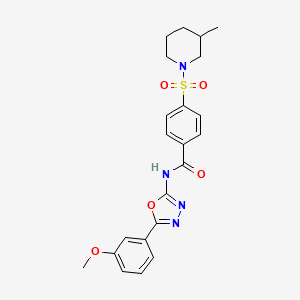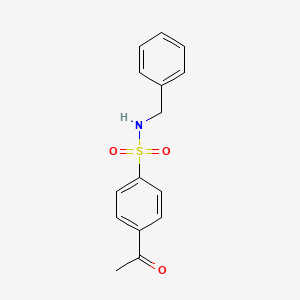![molecular formula C24H23N5O3 B2604723 8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886896-98-6](/img/no-structure.png)
8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many biological molecules such as DNA, RNA, and ATP . The methoxyphenyl, phenyl, and propyl groups attached to the imidazopurine core could potentially alter its properties and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazopurine core itself is a fused ring system containing nitrogen atoms . The attached phenyl, methoxyphenyl, and propyl groups would add further complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar methoxyphenyl group and the nonpolar phenyl and propyl groups could impact its solubility, reactivity, and other properties .Aplicaciones Científicas De Investigación
Synthetic Approaches and Chemical Properties
Synthesis and Evaluation
A series of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione derivatives have been synthesized. These compounds exhibited potent ligand properties for 5-HT(1A) receptors, with some showing anxiolytic-like and antidepressant-like activities in preclinical models. The synthesis process highlights the chemical versatility of the imidazo[2,1-f]purine scaffold for pharmacological modifications (Zagórska et al., 2009).
Biological Evaluation
Another study synthesized 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, evaluating their affinity for serotonin receptors and phosphodiesterase inhibitors. Preliminary pharmacological studies suggested potential antidepressant and anxiolytic applications (Zagórska et al., 2016).
Receptor Affinity and Antagonistic Properties
- A3 Adenosine Receptor Antagonists: Research on new 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones identified potent and selective antagonists for the A3 adenosine receptor, providing a foundation for the development of therapeutic agents targeting these receptors (Baraldi et al., 2005).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one to form chalcone, which is then reacted with guanine to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "1-methyl-3-phenylprop-2-en-1-one", "guanine" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with 1-methyl-3-phenylprop-2-en-1-one in the presence of a base such as potassium hydroxide to form chalcone.", "Step 2: Reaction of chalcone with guanine in the presence of a Lewis acid catalyst such as boron trifluoride etherate to form the final product, 8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
Número CAS |
886896-98-6 |
Fórmula molecular |
C24H23N5O3 |
Peso molecular |
429.48 |
Nombre IUPAC |
6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H23N5O3/c1-4-14-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-18(16-10-6-5-7-11-16)29(23)17-12-8-9-13-19(17)32-3/h5-13,15H,4,14H2,1-3H3 |
Clave InChI |
ALEHRNMINCZZLP-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,4-dichlorophenyl)methyl]-8-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2604642.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide](/img/structure/B2604645.png)
![2-Methyl-[1,1'-biphenyl]-3-amine](/img/structure/B2604646.png)

![[2-(N-methylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2604648.png)

![1-[(2-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2604650.png)

![2-(1H-indol-3-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-oxoacetamide](/img/structure/B2604653.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2604657.png)


![N-(3-chlorophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B2604663.png)